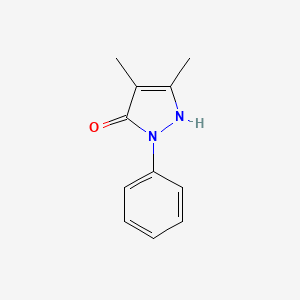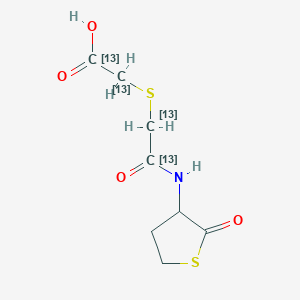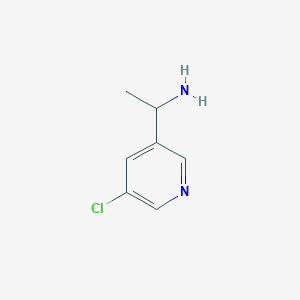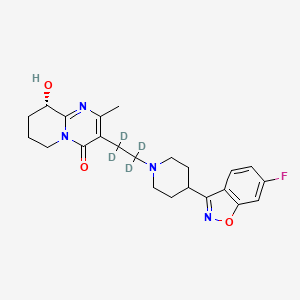
9-cis-13,14-Dihydro 13-methylretinoic acid-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-cis-13,14-Dihydro 13-methylretinoic acid-d5 is a synthetic retinoid derivative. It is a deuterated form of 9-cis-13,14-dihydroretinoic acid, which is known to act as a ligand for retinoid X receptors (RXRs). This compound is used in various scientific research applications due to its unique properties and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis-13,14-Dihydro 13-methylretinoic acid-d5 involves several steps, starting from commercially available precursors. The key steps include:
Hydrogenation: The starting material undergoes hydrogenation to introduce the 13,14-dihydro functionality.
Isomerization: The compound is then subjected to isomerization to obtain the 9-cis configuration.
Deuteration: The final step involves the incorporation of deuterium atoms to achieve the deuterated form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
9-cis-13,14-Dihydro 13-methylretinoic acid-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further saturate the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
科学的研究の応用
9-cis-13,14-Dihydro 13-methylretinoic acid-d5 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for studying retinoid metabolism and function.
Biology: The compound is employed in cell culture studies to investigate the role of RXRs in cellular processes.
Medicine: It is explored for its potential therapeutic effects in treating diseases related to retinoid signaling pathways.
Industry: The compound is used in the development of new pharmaceuticals and cosmetic products.
作用機序
The compound exerts its effects by binding to retinoid X receptors (RXRs), which are nuclear hormone receptors. Upon binding, it activates RXR-mediated transcriptional pathways, influencing gene expression and cellular functions. The molecular targets include various genes involved in cell differentiation, proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
9-cis-Retinoic Acid: Another RXR ligand with similar binding properties but lacks the deuterium atoms.
All-trans-Retinoic Acid: Binds to retinoic acid receptors (RARs) rather than RXRs, leading to different biological effects.
13-cis-Retinoic Acid: Used in acne treatment but has different receptor binding affinities.
Uniqueness
9-cis-13,14-Dihydro 13-methylretinoic acid-d5 is unique due to its deuterated form, which provides enhanced stability and allows for precise tracking in metabolic studies. Its specific binding to RXRs also distinguishes it from other retinoids, making it a valuable tool in research.
特性
分子式 |
C20H30O2 |
|---|---|
分子量 |
307.5 g/mol |
IUPAC名 |
(4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-4,6,8-trienoic acid |
InChI |
InChI=1S/C20H30O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,16H,7,10,13-14H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-/i3D3,10D2 |
InChIキー |
XTOYXKSKSDVOOD-RLHKDVFOSA-N |
異性体SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(C)CC(=O)O)\C)(C)C)[2H] |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


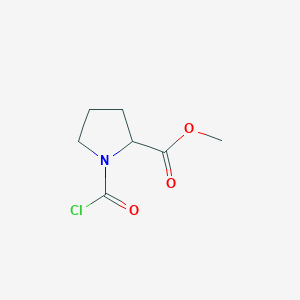
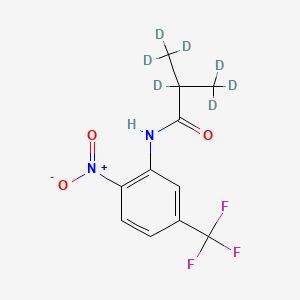

![4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12432049.png)
amine](/img/structure/B12432057.png)
![(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B12432060.png)
